(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring, a dihydroxybenzylidene group, and a dimethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzylidene group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways. The compound’s dihydroxybenzylidene group can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the thiazolone ring and amino group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,6-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern on the phenyl ring and the presence of both dihydroxybenzylidene and thiazolone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N2O3S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-10-4-3-5-13(11(10)2)19-18-20-17(23)16(24-18)9-12-6-7-14(21)15(22)8-12/h3-9,21-22H,1-2H3,(H,19,20,23)/b16-9- |
InChI Key |
USTZKVKLINTJHZ-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)O)S2)C |
Origin of Product |
United States |
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